![molecular formula C25H29NO3 B1385615 2-丁氧基-N-[3-(2-苯氧基乙氧基)苄基]苯胺 CAS No. 1040689-64-2](/img/structure/B1385615.png)
2-丁氧基-N-[3-(2-苯氧基乙氧基)苄基]苯胺
描述
科学研究应用
合成和化学性质
- 该化合物用于苯并噁嗪的合成,研究探索了反应路径和涉及的中间体,例如N-羟甲基苯胺的形成(Zhang 等,2015)。
- 研究包括对亚苄基苯胺衍生物的计算分析,考察它们在不同介电介质中的分子性质(Umamaheswari、Ajeetha 和 Ojha,2009)。
- 对相关苯胺化合物的合成、晶体结构和振动性质的研究提供了对它们的分子构型的见解(Wu 等,2021)。
反应机理和衍生物形成
- 研究重点关注苯胺衍生物的反应机理,导致杂环化合物(如苯并噁杂西平)的形成(Kostas 等,1997)。
- 对苯胺-过二硫酸盐体系中寡苯胺中间体的研究有助于理解聚合过程和中间阶段(Surwade 等,2009)。
先进材料和涂料
- 对含有苯胺衍生物的苯并噁嗪的研究探索了它们的交联行为,这与先进材料合成有关(Andreu 等,2006)。
- 苯并噁嗪已合成用于耐腐蚀涂料,展示了它们在材料科学中的实际应用(Li 等,2018)。
化学合成和催化
- 该化合物在促进各种化学合成(如形成 2-芳基苯并噻唑和苯并噁嗪-2-酮)中的作用已得到研究,突出了其在催化过程中的潜力(Penteado 等,2016)。
作用机制
未来方向
属性
IUPAC Name |
2-butoxy-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-2-3-16-29-25-15-8-7-14-24(25)26-20-21-10-9-13-23(19-21)28-18-17-27-22-11-5-4-6-12-22/h4-15,19,26H,2-3,16-18,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSZBHDZMWFDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



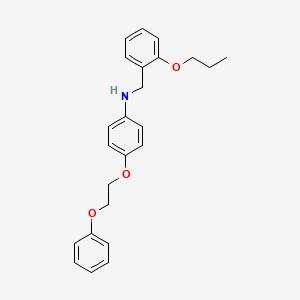


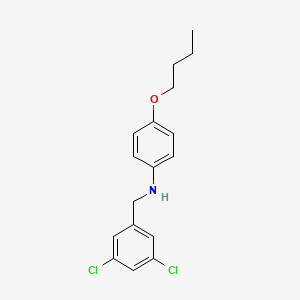
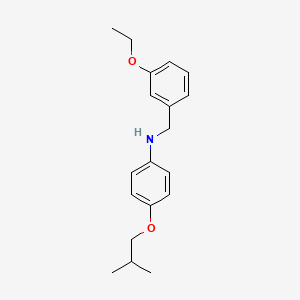
![N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385542.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1385545.png)
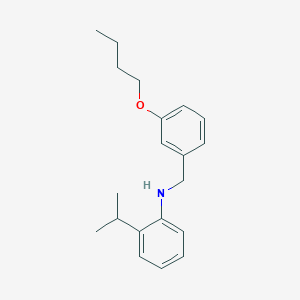
![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)

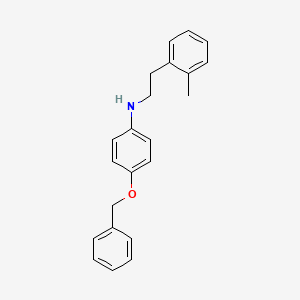
![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline](/img/structure/B1385554.png)